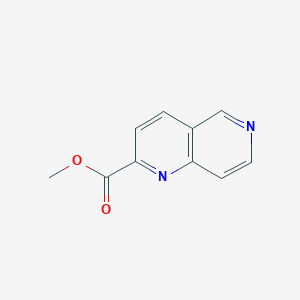

Methyl 1,6-naphthyridine-2-carboxylate

Description

Overview of Naphthyridine Isomers and their Academic Significance

Naphthyridines, also known as diazanaphthalenes, are a class of aromatic heterocyclic compounds consisting of a naphthalene-like structure where two of the carbon atoms have been replaced by nitrogen. nih.gov There are six possible isomers of naphthyridine, distinguished by the position of the two nitrogen atoms in the bicyclic framework: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comresearchgate.net This structural diversity has made them a fertile ground for synthetic and medicinal chemistry research. nih.govresearchgate.net

These scaffolds are not merely synthetic curiosities; they are found in a variety of natural products, particularly alkaloids isolated from marine sponges and terrestrial plants, which have demonstrated a wide array of biological activities. nih.govresearchgate.net The first naphthyridine derivative was synthesized by Reissert in 1893, and the family of six isomers was completed by the 1960s. researchgate.net Their rich chemistry and significant biological potential have cemented their importance in academic and industrial research.

Among the six isomers, the 1,6-naphthyridine (B1220473) core has garnered substantial attention for its broad pharmacological applications. researchgate.net Derivatives of this scaffold are known to exhibit potent biological effects, including anticancer, antiviral (specifically as HIV-1 integrase inhibitors), and kinase inhibitory activities. researchgate.netscispace.com For instance, certain 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase for cancer treatment. The 1,6-naphthyridine framework serves as a versatile template that can be functionalized at various positions to optimize interactions with biological targets. mdpi.com This has led to the development of compounds with significant cytotoxic activity against various cancer cell lines. acs.org

The marine sponge Aaptos aaptos is a notable natural source of 1,6-naphthyridine alkaloids, such as aaptamine, which has been extensively studied for its anticancer properties against lung and cervical cancer cell lines. nih.gov The inherent biological activity of the natural scaffold has inspired chemists to synthesize a multitude of derivatives, exploring their potential as therapeutic agents. researchgate.netscispace.com

Importance of the Carboxylate Moiety in Medicinal Chemistry Lead Compounds

The carboxylic acid functional group and its ester derivatives, such as the methyl carboxylate found in Methyl 1,6-naphthyridine-2-carboxylate (B15496515), are of paramount importance in drug design and development. The carboxyl group is a key component in numerous marketed drugs. Its ability to act as a hydrogen bond donor and acceptor allows it to form strong interactions with biological targets like enzymes and receptors.

In medicinal chemistry, the conversion of a carboxylic acid to its methyl ester (a carboxylate moiety) is a common strategy to modify a drug candidate's properties. This transformation can influence several critical parameters:

Solubility and Lipophilicity: Esterification increases the lipophilicity of a molecule compared to its parent carboxylic acid, which can enhance its ability to cross biological membranes.

Target Binding: The size and electronic properties of the methyl carboxylate group can alter the binding affinity and selectivity of the compound for its biological target.

Spectroscopic studies on naphthyridine derivatives containing a methyl ester group, such as 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, have been conducted to understand the influence of the solvent on their molecular structure and stability, highlighting the nuanced role of such functional groups. nih.gov

Current Research Landscape and Knowledge Gaps for Methyl 1,6-Naphthyridine-2-carboxylate

The current research landscape for the 1,6-naphthyridine class is vibrant, with numerous studies focusing on the synthesis and biological evaluation of complex derivatives. mdpi.comscispace.comacs.org However, research focusing specifically on the parent compound, this compound, is less prevalent. It appears to be more commonly utilized as a building block or intermediate in the synthesis of more elaborate molecules rather than being the final target of extensive biological investigation itself.

For example, studies have detailed the synthesis of related structures like methyl 2-(4-bromophenyl)-3-methoxy-1,6-naphthyridine-4-carboxylate, providing detailed synthetic procedures and characterization data, including 1H NMR and mass spectrometry. scispace.com This indicates that synthetic methodologies to access such scaffolds are well-established.

Key Research Findings on Related Structures:

| Compound Class | Synthetic Approach | Key Findings | Reference |

| Substituted 1,6-Naphthyridine Carboxylates | Reaction of 4-aminopyridine (B3432731) with 2-oxoethyl acetate (B1210297) derivatives, followed by cyclization and esterification. | An effective pathway to synthesize functionalized 1,6-naphthyridine carboxylates has been developed. scispace.com | scispace.com |

| Benzo[b] nih.govscispace.comnaphthyridine Carboxylic Acids | Reaction of pyrano[4,3-b]quinoline-1,3-dione with primary amines. | Generated a series of potent cytotoxic agents against various cancer cell lines. acs.org | acs.org |

| 1,6-Naphthyridin-2(1H)-ones | Construction from a preformed pyridine (B92270) or pyridone ring. | This scaffold is present in thousands of patented compounds with diverse biomedical applications, including as kinase inhibitors. mdpi.com | mdpi.com |

A significant knowledge gap exists regarding the specific biological activity profile and physicochemical properties of the unsubstituted this compound. While the broader 1,6-naphthyridine scaffold is well-validated, the precise contribution of the 2-methyl carboxylate group in the absence of other substitutions is not extensively documented in publicly available literature. Future research could focus on the systematic evaluation of this fundamental structure to better understand its intrinsic properties, which would provide a valuable baseline for the design of new, more complex derivatives.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBDMKUTAMPZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375552 | |

| Record name | methyl 1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-63-7 | |

| Record name | methyl 1,6-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338760-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 1,6 Naphthyridine 2 Carboxylate and Analogues

Strategies for Constructing the 1,6-Naphthyridine (B1220473) Ring System

The construction of the bicyclic 1,6-naphthyridine core is a key challenge in the synthesis of its derivatives. Methodologies generally involve the formation of one of the pyridine (B92270) rings by cyclization onto a pre-existing, suitably functionalized pyridine ring. These strategies can be broadly categorized into cyclization reactions and cross-coupling reactions.

Cyclization Reactions: Advanced Approaches

Cyclization reactions are the most traditional and widely used methods for assembling the 1,6-naphthyridine scaffold. These reactions typically form the new pyridine ring through intramolecular or intermolecular condensation processes. Several classical named reactions have been adapted and modernized for this purpose.

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including naphthyridines. wikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.orgresearchgate.net For the synthesis of 1,6-naphthyridines, the typical starting material is a 4-aminopyridine (B3432731) derivative with a carbonyl group at the 3-position, such as 4-aminonicotinaldehyde (B1271976). researchgate.netresearchgate.net

The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic naphthyridine ring system. wikipedia.org Modern advancements have focused on improving regioselectivity and employing milder reaction conditions. For instance, new amine catalysts have been developed for highly regioselective Friedländer annulations with unmodified ketones. organic-chemistry.org Furthermore, greener synthetic routes using water as a solvent and metal-free catalysts like choline (B1196258) hydroxide (B78521) have been explored, demonstrating excellent yields and operational simplicity, although initially demonstrated for 1,8-naphthyridines. nih.gov

Research has shown the successful synthesis of 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines by reacting 4-amino-3-formylpyridine with phosphorus-containing ketones. researchgate.net Similarly, condensing 4-aminonicotinaldehyde with compounds like malonamide (B141969) or methyl phenylacetate (B1230308) in the presence of piperidine (B6355638) and ethanol (B145695) affords 1,6-naphthyridin-2(1H)-ones. nih.govmdpi.com

| Pyridine Precursor | Methylene (B1212753) Component | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-3-formylpyridine | Phosphorus-containing ketones | Reflux in ethanol, pyrrolidine/H₂SO₄ catalyst | 2-(Phosphoryl)alkyl-1,6-naphthyridines | researchgate.net |

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, Ethanol | 1,6-Naphthyridin-2(1H)-one | nih.govmdpi.com |

| 4-Aminonicotinaldehyde | α-Keto methylene compounds | Not specified | Substituted 1,6-naphthyridines | researchgate.net |

| 2-Aminonicotinaldehyde (for 1,8-isomer) | Acetone | Choline hydroxide, Water, 50°C | 2-Methyl-1,8-naphthyridine | nih.gov |

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. acs.org This reaction has been adapted for the synthesis of naphthyridines, particularly the 1,5-, 1,6-, and 1,8-isomers, by using the corresponding aminopyridines as starting materials. acs.orgthieme-connect.de The synthesis of the parent 1,6-naphthyridine is typically achieved starting from 4-aminopyridine. acs.orgresearchgate.net

Traditional Skraup conditions are often harsh and can be violent, leading to low yields. acs.org Consequently, significant effort has been directed towards developing modern adaptations. These refinements include the use of milder catalysts and alternative reagents. For example, one successful modification involves using 4-aminopyridine-N-oxide as the starting material, which, after cyclization, yields 1,6-naphthyridine-N-oxide; this intermediate is then reduced to the final product. acs.org The regioselectivity of the Skraup reaction is a critical factor; cyclization of 3-aminopyridine, for instance, favors the formation of the 1,5-naphthyridine (B1222797) isomer over the 1,7-isomer due to the stronger mesomeric effect at the 2-position. thieme-connect.de

| Aminopyridine Precursor | Key Reagents | Conditions | Product | Key Feature/Drawback | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | Glycerol, H₂SO₄, Nitrobenzene | High temperature | 1,6-Naphthyridine | Often violent, low yield | acs.org |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄ | Not specified | 1,6-Naphthyridine-N-oxide | Milder, improved yield after reduction | acs.org |

| 3-Aminopyridine | Glycerol, Iodine, Dioxane/Water | Not specified | 1,5-Naphthyridine | Iodine as a reusable catalyst | nih.gov |

The Semmler-Wolff reaction, also known as Semmler-Wolff aromatization, is a method for converting α,β-unsaturated cyclohexenone oximes into anilines or their derivatives under acidic conditions. researchgate.net This rearrangement has been applied to the synthesis of fused heterocyclic systems, including naphthyridine scaffolds. nih.gov While less common than the Friedländer or Skraup syntheses for simple naphthyridines, it offers a unique pathway for constructing more complex, fused analogues.

For example, the reaction has been used to prepare benzo[c] nih.govresearchgate.netnaphthyridines from the corresponding oximes. nih.gov A notable application is the development of a practical and scalable process for a key intermediate featuring a Semmler-Wolff aromatization as the central step. researchgate.net The optimized conditions, using hydrochloric acid in acetic acid, directly yielded the desired amino-naphthyl product in high yield, avoiding the common N-acetylated byproduct. researchgate.net This demonstrates its utility in producing amino-functionalized naphthyridine precursors for further elaboration.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org Its variant, the hetero-Diels-Alder (HDA) reaction, involves a diene or dienophile containing one or more heteroatoms, providing a direct route to heterocyclic systems. wikipedia.orgmdpi.com This strategy can be employed to construct one of the pyridine rings of the naphthyridine scaffold. nih.gov

In this context, an aza-diene (a 1-aza-1,3-butadiene system, for example) can react with a suitable dienophile, or a standard diene can react with an aza-dienophile (like an imine), to form a dihydropyridine (B1217469) ring, which can then be aromatized. nih.govmdpi.com For instance, an intramolecular Diels-Alder reaction of an o-furyl(allylamino)pyridine has been used to generate a fused dihydronaphthyridine, which spontaneously aromatizes. nih.gov The HDA reaction is particularly useful for creating dihydropyrans, which are precursors to many natural products, and often requires Lewis acid catalysis to activate the dienophile. researchgate.net The reaction can be highly regioselective, sometimes proceeding through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. mdpi.com

| Reactant Type 1 (Diene/Aza-diene) | Reactant Type 2 (Dienophile/Aza-dienophile) | Catalyst/Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| o-Furyl(allylamino)pyridine (intramolecular) | (Internal alkene) | Acid catalyst, Microwave | 5,6-Dihydrobenzo[c] nih.govresearchgate.netnaphthyridine | nih.gov |

| N-(2,2,2-trichloroethylidene)carboxamides | Dicyclohexylcarbodiimide | Catalyst-free, mild conditions | Six-membered N,O-heterocycle | mdpi.com |

| 2,3-Dimethyl-1,3-butadiene | Aromatic Aldehydes | ((R)-1,1´-bi-2-naphthoxy)titanium dichloride | 3,6-Dihydro-2H-pyran | researchgate.net |

Cross-Coupling Reactions for Naphthyridine Scaffolds

Modern organometallic cross-coupling reactions, particularly those catalyzed by palladium or nickel, have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.govyoutube.com These methods provide powerful tools for constructing the 1,6-naphthyridine ring system and for its subsequent functionalization. Strategies can involve either the coupling of two functionalized pyridine rings or the late-stage modification of a pre-formed naphthyridine core. nih.govacs.org

A recently developed method for the rapid diversification of the 1,6-naphthyridine scaffold involves the creation of 1,6-naphthyridine-5,7-ditriflate intermediates. acs.orgnih.gov These bench-stable but highly reactive ditriflates can undergo one-pot, regioselective substitutions and cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) to introduce diverse functional groups at the C5 and C7 positions. acs.orgnih.gov Similarly, palladium-catalyzed reactions like the Suzuki coupling have been effectively used to prepare disubstituted naphthyridines by reacting dihalo-naphthyridine precursors with boronic acids. nih.govresearchgate.net These reactions offer high functional group tolerance and are essential for creating libraries of analogues for structure-activity relationship studies. nih.govacs.org

| Naphthyridine Precursor | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| 1,6-Naphthyridine-5,7-dione | Various nucleophiles/boronic acids | Ditriflation then Suzuki/Buchwald-Hartwig | Pd catalyst | Diversely substituted 1,6-naphthyridines | acs.orgnih.gov |

| 6,8-Dichloro-1,7-naphthyridine | Arylboronic acids | Suzuki Coupling | Palladium catalyst | 6,8-Disubstituted 1,7-naphthyridines | nih.gov |

| 4,8-Dibromo-1,5-naphthyridine | Boronic acids | Suzuki Coupling | Palladium acetate (B1210297) | 4,8-Disubstituted 1,5-naphthyridines | researchgate.net |

One-Pot Synthesis Protocols

One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, which avoids the isolation of intermediates, saving time and resources. For naphthyridine derivatives, multi-component reactions are particularly effective. A notable example is the catalyst-free, three-component reaction involving an aromatic aldehyde, a naphthalene-amine, and a piperidine-2,4-dione derivative to form naphtho mdpi.comscbt.comnaphthyridine structures. researchgate.net

Another versatile one-pot approach involves the reaction of 2-aminobenzamides with various ketones, catalyzed by iodine, to produce quinazolin-4-(1H)-ones, showcasing a pathway that could be adapted for related nitrogen heterocycles. researchgate.net Similarly, the synthesis of 1,8-dioxo-decahydroacridines proceeds via a three-component reaction of a 1,3-dione, an aldehyde, and an amine under solvent-free conditions, catalyzed by tris(pentafluorophenyl)borane. researchgate.net While not directly yielding Methyl 1,6-naphthyridine-2-carboxylate (B15496515), these protocols establish a precedent for the efficient, one-pot construction of complex fused heterocyclic systems.

A specific strategy for benzo[b] mdpi.comscbt.comnaphthyridines involves the Niementowski reaction, which is a condensation of anthranilic acids with piperidones in a phosphorus oxychloride atmosphere, yielding the core structure in a single primary step. mdpi.com

Table 1: Examples of One-Pot Syntheses for Naphthyridine-Related Scaffolds

| Scaffold | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Naphtho mdpi.comscbt.comnaphthyridines | Aromatic aldehyde, Naphthalene-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Catalyst-free | Three-component, high efficiency | researchgate.net |

| Benzo[b] mdpi.comscbt.comnaphthyridines | Anthranilic acids, 1-alkylpiperidine-4-ones | Phosphorus oxychloride, 100°C | Niementowski reaction, yields 68-92% | mdpi.com |

| 1,8-Dioxo-decahydroacridines | 1,3-Dione, Aldehyde, Amine | Tris(pentafluorophenyl)borane, solvent-free | Mild, efficient, high yields | researchgate.net |

Microwave and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwaves and ultrasound has revolutionized synthetic organic chemistry, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. nih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully employed for producing various naphthyridine derivatives. For instance, a green and efficient method for synthesizing 4-methyl-2,6-naphthyridine (B15350474) derivatives from 2-(4-cyano-3-pyridyl)propionitrile utilizes microwave irradiation to achieve excellent yields and high purity. rroij.com This approach highlights the benefits of microwave heating, which transforms electromagnetic energy into heat in situ, allowing for rapid and controlled temperature increases. rroij.com A comparative study showed a significant reduction in reaction time with microwave assistance compared to conventional heating methods. rroij.com In another example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was optimized under microwave irradiation, achieving yields greater than 90% with significantly shorter reaction times compared to conventional heating. mdpi.com

Ultrasound-assisted synthesis, or sonochemistry, also provides an eco-friendly alternative. An efficient procedure for synthesizing naphthoquinone-fused oxazine (B8389632) derivatives uses ultrasound irradiation in water, a protocol that is catalyst-free and results in short reaction times and high yields. researchgate.net The combination of these technologies with green chemistry principles represents a powerful strategy for modern heterocyclic synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-2,6-naphthyridines | Conventional | Hours | Good | rroij.com |

| Microwave | Minutes | Excellent | ||

| Steroidal Adducts (via Stille/Diels-Alder) | Classical (Oil-bath) | Not specified | 53:27 (product:side product) | at.ua |

| Microwave | 10 x 5 min | 80:12 (product:side product) |

Nano-catalytic and Green Chemistry Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This often involves the use of environmentally benign solvents (like water), solvent-free conditions, and reusable catalysts. researchgate.netrsc.org

Nano-catalysis is a key component of modern green synthesis. Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. A green synthesis of hydrotalcite, a layered double hydroxide, has been developed by a simple grinding method at room temperature. rsc.org This nanocatalyst has proven effective for the synthesis of various 2-aryl-substituted benzimidazoles, benzothiazoles, and benzoxazoles under solvent-free conditions, demonstrating the potential of such catalysts for the construction of other heterocyclic systems like naphthyridines. rsc.org The reusability of the catalyst is a significant advantage, aligning with green chemistry goals. mdpi.com

The use of iodine as a cheap, efficient, and recoverable catalyst for cyclization reactions also represents a green approach. mdpi.com Furthermore, performing multi-component reactions in aqueous media, as seen in the synthesis of acridine (B1665455) and quinoline (B57606) derivatives, exemplifies a commitment to environmentally friendly procedures. researchgate.net

Functionalization at the C-2 Position: Esterification Strategies

The introduction of a methyl carboxylate group at the C-2 position is a critical step in synthesizing the target compound. This can be achieved either by direct esterification of a pre-formed carboxylic acid or by building the naphthyridine ring around a precursor that already contains the necessary functionality.

Direct Esterification Methods

Direct esterification involves the conversion of a carboxylic acid, in this case, 1,6-naphthyridine-2-carboxylic acid, to its corresponding methyl ester. A classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com For pyridine carboxylic acids, a specialized catalytic process has been developed where the ester product itself, as a strong acid salt, catalyzes the reaction, allowing for a cyclic and highly efficient process. google.com

More modern methods provide milder and more efficient alternatives. The reaction of carboxylic acids with diazoalkanes is a highly efficient transformation, though the instability of many diazoalkanes can be a limitation. researchgate.net A procedure for generating diazoalkanes in situ from N-tert-butyldimethylsilylhydrazones using (difluoroiodo)benzene as an oxidant offers a practical solution for esterification under mild conditions. researchgate.net Another powerful reagent is carbonyldiimidazole (CDI), which promotes the direct and rapid esterification of carboxylic acids at ambient temperature with high yields and broad functional group tolerance. rsc.org

Synthesis via Precursors with Carboxylic Acid Functionality

An alternative strategy is to construct the 1,6-naphthyridine ring system with a carboxylic acid or a precursor group already in place at the C-2 position. This is often achieved through cyclization reactions where one of the starting materials contains the required functional group.

For example, the synthesis of 1,6-naphthyridin-2(1H)-ones can be accomplished by condensing a substituted 4-aminopyridine, such as 4-aminonicotinic acid, with diethyl malonate. nih.gov This directly installs a carboxyl or related group that can be subsequently modified. The synthesis of 10-methoxy dibenzo[b,h] mdpi.comscbt.comnaphthyridine-2-carboxylic acid from 3-methoxyaniline represents a multi-step route where the carboxylic acid functionality is an integral part of the final heterocyclic structure before any final esterification step. researchgate.net Similarly, 1,5-naphthyridine-3-carboxylates can be hydrolyzed to the corresponding carboxylic acids, which are then available for further functionalization, such as conversion to amides or esters. mdpi.com This precursor approach allows for strategic placement of the carboxyl group during the main ring-forming steps.

Stereoselective Synthesis of Chiral Methyl 1,6-Naphthyridine-2-carboxylate Derivatives

The creation of chiral molecules with high stereoselectivity is a paramount goal in modern organic synthesis, particularly for pharmaceutical applications. While specific examples for the stereoselective synthesis of chiral this compound are not extensively detailed in the provided search context, general advanced methodologies can be applied.

One powerful strategy is the use of chiral boronic esters. The Matteson boronate homologation, for instance, allows for the assembly-line synthesis of chiral alkyl chains with excellent control over individual stereocenters by using chiral carbenoids. thieme-connect.de This substrate-controlled homologation of chiral boronic esters could potentially be adapted to introduce chiral substituents onto the naphthyridine core or side chains. thieme-connect.de

Asymmetric catalysis is another cornerstone of stereoselective synthesis. For example, the asymmetric conjugate addition of ethylene (B1197577) sulfonyl fluorides to 3-amido-2-oxindoles has been used to create chiral spirocyclic oxindole (B195798) sultams. acs.org While a different heterocyclic system, this demonstrates the principle of using a chiral catalyst to control the formation of a stereocenter. Such catalytic asymmetric approaches could be envisioned for the functionalization of a pre-formed naphthyridine ring, for instance, in the addition of a nucleophile to a Michael acceptor derivative of this compound, to generate a chiral center with high enantiomeric excess. The development of such specific methods for the 1,6-naphthyridine scaffold remains an active area of research.

Chemical Transformations and Derivatization Studies of the 1,6 Naphthyridine 2 Carboxylate Scaffold

Reactivity of the 1,6-Naphthyridine (B1220473) Core

The reactivity of the 1,6-naphthyridine ring system is dictated by the presence of two nitrogen atoms. These atoms are electron-withdrawing, which significantly influences the electron density of the aromatic rings and, consequently, their susceptibility to different types of reactions. nih.gov

Electrophilic Substitution Reactions (S_EAr)

Electrophilic aromatic substitution (S_EAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. youtube.com However, the 1,6-naphthyridine nucleus is highly resistant to this type of reaction. The two electronegative nitrogen atoms strongly deactivate the ring system, making it much less nucleophilic than benzene. This effect is analogous to the reduced reactivity of pyridine (B92270) towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for S_EAr (e.g., nitration or sulfonation), the ring nitrogens are likely to be protonated, which further increases the deactivation of the ring.

Consequently, direct electrophilic substitution on the carbon atoms of the 1,6-naphthyridine core is generally not a feasible synthetic strategy. Reactions with electrophilic reagents are more likely to occur at the nitrogen atoms. For instance, N-alkylation with alkyl halides or N-oxidation with peracids are common reactions for naphthyridine systems. nih.govacs.org N-oxidation, for example, can produce 1,6-naphthyridine-N-oxides, which can then serve as intermediates for further functionalization. acs.org

Nucleophilic Substitution Reactions (S_NAr)

In stark contrast to its inertness toward electrophiles, the 1,6-naphthyridine core is activated for nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nitrogen atoms create electron-deficient (electrophilic) carbon centers, particularly at the ortho and para positions relative to the nitrogens (C-2, C-4, C-5, and C-7). youtube.commasterorganicchemistry.comlibretexts.org This makes the ring susceptible to attack by nucleophiles, especially if a good leaving group is present at one of these activated positions.

A powerful strategy for functionalizing the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflates as highly reactive intermediates. acs.org For example, 1,6-naphthyridine-5,7-diones can be converted into 1,6-naphthyridine-5,7-ditriflates. These bench-stable compounds are excellent electrophiles that readily undergo regioselective S_NAr reactions with a variety of nucleophiles. acs.org This approach allows for the introduction of diverse substituents, including amines, thiols, and alkoxides, onto the naphthyridine core. acs.orgmdpi.com The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 1,6-Naphthyridine-5,7-ditriflate | Aniline (B41778) | 5-Anilino-7-triflyloxy-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Morpholine (B109124) | 5-Morpholino-7-triflyloxy-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Sodium thiophenoxide | 5-(Phenylthio)-7-triflyloxy-1,6-naphthyridine | acs.org |

| 2-Chloro-1,6-naphthyridine | Sodium methoxide | 2-Methoxy-1,6-naphthyridine | youtube.com |

Oxidation and Reduction Reactions

The 1,6-naphthyridine core can undergo both oxidation and reduction reactions, typically involving the nitrogen atoms or the aromatic system.

Oxidation: The nitrogen atoms in the 1,6-naphthyridine ring can be readily oxidized to form N-oxides using oxidizing agents such as peracids (e.g., m-CPBA). nih.gov For instance, oxidation of 1,6-naphthyridine can yield 1,6-naphthyridine-N-oxide. acs.org These N-oxides are valuable intermediates; the N-oxide group can activate the ring for further substitutions or be removed in a subsequent step.

Reduction: The 1,6-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of one or both pyridine rings, forming tetrahydro- or octahydro-1,6-naphthyridines. However, the reduction of halogenated naphthyridines can be challenging, as conditions harsh enough to remove the halogen may also cause partial reduction of the heterocyclic rings. A common transformation is the reduction of N-oxides back to the parent heterocycle, which can be achieved using reducing agents like PCl₃ or through catalytic hydrogenation. acs.org Another approach involves the reduction of a triflate group, which can be accomplished with triethylsilane under palladium catalysis, leaving other parts of the molecule intact. acs.org

| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 1,6-Naphthyridine | m-CPBA | 1,6-Naphthyridine-N-oxide | nih.govacs.org |

| Reduction | 1,6-Naphthyridine-N-oxide | PCl₃ or H₂/Pd | 1,6-Naphthyridine | acs.org |

| Reduction (Deoxygenation) | Substituted 1,6-Naphthyridin-2(1H)-one | Reduction of a COOEt group to CH₂OH | Substituted 1,6-Naphthyridine Derivative | nih.gov |

| Reduction (Dehalogenation/Ring Reduction) | Halogenated Naphthyridine | Catalytic Hydrogenation | Dehalogenated and partially reduced naphthyridine |

Modifications at the Ester Moiety

The methyl ester group at the C-2 position of Methyl 1,6-naphthyridine-2-carboxylate (B15496515) is a versatile handle for a range of chemical transformations, most notably hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental and widely used transformation. This reaction converts Methyl 1,6-naphthyridine-2-carboxylate into 1,6-Naphthyridine-2-carboxylic acid. chemscene.com This carboxylic acid is a key building block for synthesizing more complex molecules, such as amides, which are prevalent in pharmaceuticals. nih.govmdpi.com The hydrolysis can be achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. youtube.comepa.gov

Acid-Catalyzed Hydrolysis: This reaction is reversible and involves heating the ester in the presence of a strong acid (e.g., H₂SO₄) and water. youtube.comepa.gov

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | 1,6-Naphthyridine-2-carboxylic acid | youtube.comepa.gov |

| This compound | H₂SO₄ (aq), Heat | 1,6-Naphthyridine-2-carboxylic acid | youtube.comepa.gov |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.org This reaction allows for the conversion of this compound into other esters (e.g., ethyl, benzyl (B1604629), or phenyl esters) by reacting it with a different alcohol or a phenol. This transformation is typically catalyzed by an acid or a base. rsc.orgresearchgate.net For heteroaromatic esters, catalysts such as potassium carbonate (K₂CO₃) have been shown to be effective. rsc.orgresearchgate.net The reaction conditions are generally mild, allowing for the transformation of various functionalized substrates. rsc.orgresearchgate.net This method provides an efficient route to a library of ester derivatives from a single methyl ester precursor.

| Reactant | Alcohol/Phenol (R-OH) | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Ethanol (B145695) | Acid or Base (e.g., K₂CO₃) | Ethyl 1,6-naphthyridine-2-carboxylate | rsc.orgresearchgate.net |

| This compound | Phenol | K₂CO₃ | Phenyl 1,6-naphthyridine-2-carboxylate | rsc.orgresearchgate.net |

| This compound | Benzyl Alcohol | Acid or Base | Benzyl 1,6-naphthyridine-2-carboxylate | rsc.orgresearchgate.net |

Conversion to Amides and Hydrazides

The ester functionality at the C-2 position of this compound serves as a convenient handle for the synthesis of amides and hydrazides, which are common functional groups in pharmacologically active molecules. The conversion typically proceeds through a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine or hydrazine (B178648).

The initial hydrolysis is usually achieved under basic conditions, for example, using sodium hydroxide in an aqueous or alcoholic solvent, to yield the 1,6-naphthyridine-2-carboxylic acid. This acid is then activated for amide bond formation. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU), can be employed in the presence of a base like triethylamine (B128534) or diisopropylethylamine. The activated acid readily reacts with primary or secondary amines to afford the corresponding carboxamides.

Research on the closely related benzo[b] scilit.comrsc.orgnaphthyridine system has demonstrated the synthesis of a wide variety of 2-substituted 1-oxo-1,2-dihydrobenzo[b] scilit.comrsc.orgnaphthyridine-4-carboxamides. nih.govnih.gov In these studies, the carboxylic acid precursors were reacted with various primary amines to produce a series of N-substituted amides, many of which exhibited potent cytotoxic properties against cancer cell lines. nih.govnih.gov A particularly common derivatization involves coupling with N,N-dimethylethylenediamine to introduce a basic side chain, a strategy often used to improve the pharmacokinetic properties of drug candidates. nih.gov

The synthesis of hydrazides follows a similar pathway, where hydrazine or a substituted hydrazine is used in place of an amine in the coupling step. Alternatively, the methyl ester can sometimes be directly converted to the hydrazide by heating with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. These hydrazides are valuable intermediates themselves, capable of undergoing further reactions to form heterocycles like pyrazoles or triazoles.

| Reactant Amine | Resulting Amide Functional Group | Notes | Reference |

|---|---|---|---|

| N,N-Dimethylethylenediamine | -C(O)NH(CH₂)₂N(CH₃)₂ | Commonly synthesized to study cytotoxic activity. | nih.govnih.gov |

| Aniline | -C(O)NHPh | Forms a simple aromatic amide derivative. | nih.gov |

| Various primary amines | -C(O)NHR (R = alkyl, aryl, etc.) | A broad range of substituents can be introduced to explore structure-activity relationships. | nih.gov |

Derivatization at Other Positions of the 1,6-Naphthyridine Ring

Beyond the C-2 carboxylate group, the 1,6-naphthyridine ring itself offers multiple sites for derivatization, enabling extensive exploration of the chemical space around this scaffold.

The nitrogen atoms in the 1,6-naphthyridine ring can undergo N-alkylation and N-acylation reactions. The regioselectivity of these reactions depends on the specific nitrogen atom (N-1 or N-6) and the steric and electronic nature of the substituents already present on the ring. Alkylation is typically performed using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base. nih.govresearchgate.net For instance, N-methyl and N-benzyl derivatives of 10-chloro-1,2,3,4-tetrahydrobenzo[b] scilit.comrsc.orgnaphthyridines have been synthesized by reacting the parent heterocycle with the appropriate alkylating agent. mdpi.com

N-acylation can be achieved using acyl chlorides or anhydrides. These reactions introduce an acyl group onto one of the ring nitrogens, which can influence the electronic properties and biological activity of the molecule. The choice of base and reaction conditions is crucial for controlling the outcome and avoiding side reactions. nsf.gov

The carbon atoms of the 1,6-naphthyridine core are amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.

C-3 and C-4 Positions: The reactivity at these positions is often influenced by the substituents at C-2 and N-1. In 1,6-naphthyridin-2(1H)-one systems, the C-3 position is frequently substituted, often with aryl groups, while substitution at C-4 is less common. nih.gov

C-5, C-7, and C-8 Positions: These positions on the second pyridine ring are key targets for modification. A powerful modern strategy involves the synthesis of 5,7-dihalo or 5,7-ditriflyloxy-1,6-naphthyridines as versatile platforms for diversification. acs.org The triflate groups at C-5 and C-7 are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of carbon, nitrogen, oxygen, and phosphorus substituents. For example, 5-amino-7-triflyl-1,6-naphthyridine can undergo Suzuki coupling at the C-7 position, followed by further functionalization. acs.org Halogenation at these positions also provides handles for subsequent cross-coupling chemistry. mdpi.com

| Position(s) | Reaction Type | Reagents/Conditions | Resulting Substituent | Reference |

|---|---|---|---|---|

| C-5, C-7 | Triflation | Tf₂O, pyridine | -OTf | acs.org |

| C-7 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl | acs.org |

| C-7 | Cyanation | Zn(CN)₂, Pd catalyst | -CN | acs.org |

| C-5 | SNAr | Amines, room temperature | -NHR | acs.org |

| C-10 (benzo-fused) | Condensation | Anthranilic acids, piperidones, POCl₃ | -Cl | mdpi.com |

The two nitrogen atoms of the 1,6-naphthyridine scaffold are positioned in a way that allows them to act as effective chelating ligands for a variety of metal ions. chemimpex.com This property has been exploited in coordination chemistry and for the development of functional materials.

Derivatives of 1,6-naphthyridine have been used to construct elaborate multidentate ligands. For example, 2,2'-bi-1,6-naphthyridine has been synthesized and used as a spacer ligand to create two-dimensional coordination polymers with cobalt(II), zinc(II), and cadmium(II). rsc.org These self-assemble into interpenetrating (4,4) grid-like networks. With copper(I), the same ligand forms a helicoidal chain structure. rsc.org

Unsymmetrical ligands incorporating a 1,6-naphthyridine unit have also been developed. These ligands can support dinuclear metal complexes, where the two metal centers can exhibit cooperative effects in catalysis or small molecule activation. acs.orgcolab.ws Furthermore, zinc(II) complexes based on 2,6-di(1,6-naphthyridin-2-yl)pyridine have been investigated for their photochromic properties, where the color of the material changes reversibly upon exposure to light. doi.org The ability of the 1,6-naphthyridine unit to participate in metal coordination opens avenues for applications in catalysis, molecular sensing, and the development of advanced materials. chemimpex.comdoi.org

| Ligand | Metal Ion(s) | Resulting Structure/Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| 2,2'-Bi-1,6-naphthyridine | Co(II), Zn(II), Cd(II) | Interpenetrating 2D (4,4) frameworks | Coordination polymers | rsc.org |

| 2,2'-Bi-1,6-naphthyridine | Cu(I) | Helicoidal chain | Supramolecular chemistry | rsc.org |

| 2,6-Di(1,6-naphthyridin-2-yl)pyridine (DNP) | Zn(II) | Crystalline coordination complex | Photochromic materials | doi.org |

| Unsymmetrical naphthyridine-based ligands | Cu(I) | Dicopper(I) complexes | C-H bond activation | acs.org |

| Unsymmetrical naphthyridine-based ligands | Ni(II), Ru(II), Co(II) | Dinuclear and mononuclear complexes | Catalysis | colab.ws |

Biological Activities and Proposed Mechanisms of Action of Methyl 1,6 Naphthyridine 2 Carboxylate Derivatives

Anticancer Research

The quest for novel and more effective anticancer therapeutics has led to the exploration of various heterocyclic compounds, with 1,6-naphthyridine (B1220473) derivatives showing considerable promise. Their anticancer properties are attributed to several distinct mechanisms, including the inhibition of critical cellular enzymes and direct interaction with DNA.

Inhibition of Kinases (e.g., c-Met, CDK8/19, FGFR, VEGFR)

Kinases are pivotal regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of 1,6-naphthyridine have been identified as potent inhibitors of several key kinases implicated in tumor growth and proliferation.

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Dysregulation of the c-Met signaling pathway is associated with a poor prognosis in several cancers. In a study focused on scaffold hopping from the known c-Met inhibitor MK-2461, two series of novel 1,5-naphthyridine (B1222797) and 1,6-naphthyridine derivatives were synthesized and evaluated. The results demonstrated that the 1,6-naphthyridine core was a more promising structure for c-Met inhibition compared to its 1,5-naphthyridine counterpart. nih.gov Specifically, compounds 26b and 26c from this series exhibited the most potent enzymatic and cytotoxic activities. nih.gov Further investigation through western blot analysis suggested that the cytotoxic effects of compound 26c may be mediated, at least in part, by suppressing the phosphorylation of c-Met kinase. nih.gov

CDK8/19: Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which regulates transcription. CDK8 has been identified as an oncogene in cancers such as colorectal and gastric cancer. Researchers have designed and synthesized 2,8-disubstituted-1,6-naphthyridines as dual CDK8/19 inhibitors. These efforts have led to the development of potent and selective ligands for these kinases. mdpi.com

FGFR: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. A novel series of 1,6-naphthyridine-2-one derivatives has been reported as potent and selective inhibitors of FGFR4 kinase. nih.gov One particular compound, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against tested colorectal cancer cell lines. nih.gov This compound was also shown to effectively disrupt the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov

VEGFR: Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, a process crucial for tumor growth and metastasis. While direct studies on methyl 1,6-naphthyridine-2-carboxylate (B15496515) derivatives as VEGFR inhibitors are limited, the broader class of naphthyridines has shown potential. The structural similarities between kinase inhibitor scaffolds suggest that 1,6-naphthyridine derivatives could be designed to target VEGFR-2. A 3D-QSAR study on 1,6-naphthyridine and pyridopyrimidine analogues as VEGFR-2 inhibitors has been conducted to identify key pharmacophoric features, which could guide the design of new potent inhibitors.

Topoisomerase Inhibition (I and II)

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death, making them established targets for cancer chemotherapy.

Topoisomerase I: Topoisomerase I (Top1) relaxes DNA supercoiling by creating transient single-strand breaks. The indenoisoquinoline class of Top1 inhibitors has been a subject of extensive research. To further understand the stabilizing forces in the drug-Top1-DNA ternary complex, researchers replaced the five-membered cyclopentadienone C-ring of the indenoisoquinoline system with six-membered nitrogen heterocyclic rings, resulting in dibenzo[c,h] mdpi.comresearchgate.netnaphthyridines. nih.gov These novel compounds were synthesized and evaluated for their Top1 inhibitory activity, with several demonstrating potent antitumor effects in various cancer cell lines and unique DNA cleavage site selectivities. nih.govacs.org

Topoisomerase II: Topoisomerase II (Topo II) creates transient double-strand breaks in DNA to manage DNA topology. Some naphthyridine derivatives have been reported to exhibit anticancer activity by inhibiting this enzyme. nih.gov For instance, vosaroxin, a naphthyridine derivative, is known to inhibit topoisomerase II and has shown potent anticancer activity. nih.gov While not a direct derivative of methyl 1,6-naphthyridine-2-carboxylate, this highlights the potential of the broader naphthyridine scaffold to be tailored for Topo II inhibition.

DNA Intercalation Mechanisms

DNA intercalation is a mechanism of action for several anticancer drugs where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While direct evidence for this compound derivatives as DNA intercalators is still emerging, the planar aromatic structure of the naphthyridine ring system is conducive to such interactions. It has been noted that 1,8-naphthyridine (B1210474) derivatives, close isomers of the 1,6-naphthyridines, have demonstrated potential as DNA intercalating agents. researchgate.net The process of intercalation typically involves the threading of a part of the molecule through the DNA base-pair stack, causing distortions in the DNA duplex. researchgate.net This mechanism is a plausible avenue for the anticancer effects of appropriately substituted 1,6-naphthyridine derivatives.

Antiproliferative Effects in Specific Cell Lines

The anticancer potential of this compound derivatives has been substantiated by their demonstrated antiproliferative activity against a variety of human cancer cell lines.

A series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Several of these compounds displayed potent activity, with some being more effective than the reference drug colchicine. nih.gov For example, compound 16 , which features a C-7 methyl group and a C-2 naphthyl ring, was particularly potent against all three cell lines. nih.gov

In another study, a series of 2-substituted 1,2-dihydro-3-phenyl-1-(trichloromethyl)benzo[b] mdpi.comresearchgate.netnaphthyridines were synthesized and showed considerable growth inhibition in all tested human solid tumor cell lines. nih.gov Furthermore, dibenzo[c,h] mdpi.comresearchgate.netnaphthyridines have demonstrated potent antitumor activities in a number of cancer cell lines. nih.gov

| Compound/Derivative Class | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 1,6-Naphthyridine derivative (Compound 16) | HeLa, HL-60, PC-3 | Potent cytotoxicity with IC50 values of 0.7, 0.1, and 5.1 µM, respectively. | nih.gov |

| Benzo[b] mdpi.comresearchgate.netnaphthyridines | Human solid tumor cell lines | Considerable growth inhibition. | nih.gov |

| Dibenzo[c,h] mdpi.comresearchgate.netnaphthyridines | Various cancer cell lines | Potent antitumor activities. | nih.gov |

| 1,6-Naphthyridine-2-one derivative (19g) | Colorectal cancer cell lines | Substantial cytotoxic effect. | nih.gov |

Antimicrobial and Antibacterial Research

In addition to their anticancer properties, naphthyridine derivatives have a long history in antimicrobial research, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the earliest quinolone antibiotics. The antimicrobial activity of these compounds is primarily attributed to the inhibition of essential bacterial enzymes involved in DNA replication.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are type II topoisomerases that are essential for bacterial survival and are the primary targets of quinolone antibiotics. mdpi.comnih.gov These enzymes are responsible for controlling DNA topology, and their inhibition leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. sci-hub.se

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process that is vital for bacterial DNA replication. sci-hub.se Nalidixic acid, a pioneering quinolone antibiotic, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of DNA gyrase. mdpi.com More recent research has continued to explore naphthyridine derivatives as DNA gyrase inhibitors. For instance, a novel series of fluoroquinolones, specifically 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro researchgate.netmdpi.comnaphthyridine-3-carboxylic acid derivatives, were synthesized and tested against clinically relevant bacteria. nih.gov One compound from this series, compound 14 , was identified as a potent inhibitor of E. coli DNA gyrase. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter chromosomes following DNA replication. sci-hub.se Many quinolone antibiotics exhibit dual-targeting capabilities, inhibiting both DNA gyrase and topoisomerase IV. nih.gov For example, trovafloxacin, a fluoro-naphthyridine derivative, is an inhibitor of both topoisomerase IV and DNA synthesis. mdpi.com The development of dual inhibitors is an attractive strategy in antimicrobial drug discovery as it can potentially slow the development of bacterial resistance. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Bacterial Spectrum | Reference |

|---|---|---|---|

| Nalidixic acid (1,8-naphthyridine) | DNA Gyrase (A subunit) | Gram-negative bacteria | mdpi.com |

| 7-substituted- researchgate.netmdpi.comnaphthyridine (Compound 14) | E. coli DNA Gyrase | Gram-positive and Gram-negative bacteria | nih.gov |

| Trovafloxacin (fluoro-naphthyridine) | Topoisomerase IV and DNA Gyrase | Broad-spectrum | mdpi.com |

| 3-Fluoro-6-methoxy-1,5-naphthyridine derivatives | DNA Gyrase and Topoisomerase IV | Broad-spectrum | mdpi.com |

Activity against Multi-Drug Resistant Strains

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to public health, necessitating the development of novel antibacterial agents. imedpub.com Research into naphthyridine derivatives has shown promising results in this area. scilit.comnih.gov Although some 1,8-naphthyridine derivatives showed no direct antibacterial activity on their own (with Minimum Inhibitory Concentrations [MICs] ≥ 1,024 µg/mL) against MDR strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, their true potential was revealed in combination therapies. mdpi.comnih.gov

Specifically, certain 1,8-naphthyridine compounds have been shown to be effective against ciprofloxacin-resistant strains. nih.gov For instance, 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrated greater activity than ciprofloxacin (B1669076) and other existing antibiotics against several resistant bacteria. nih.gov Another derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, showed activity comparable to ciprofloxacin and vancomycin (B549263) against MDR strains, particularly S. aureus and Staphylococcus epidermidis. nih.gov This highlights the potential of the naphthyridine scaffold in overcoming existing resistance mechanisms.

Synergistic Effects with Established Antibiotics

A significant area of investigation for naphthyridine derivatives is their ability to enhance the efficacy of existing antibiotics. mdpi.comnih.gov Studies have demonstrated that while some 1,8-naphthyridine derivatives lack intrinsic antibacterial activity, they can act as powerful adjuvants, potentiating the effects of conventional drugs like fluoroquinolones. mdpi.comnih.govnih.gov

In one study, the combination of 1,8-naphthyridine derivatives with norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960) resulted in a significant reduction of the MICs of these antibiotics against MDR strains of E. coli, S. aureus, and P. aeruginosa. nih.govnih.gov For example, in the presence of a subinhibitory concentration of a 1,8-naphthyridine derivative, the MIC of ofloxacin against an E. coli strain dropped from 32 µg/mL to 4 µg/mL. nih.gov This synergistic effect is believed to stem from the structural similarities between 1,8-naphthyridine derivatives and fluoroquinolones, which both target bacterial DNA gyrase and topoisomerase enzymes. nih.gov By inhibiting these enzymes, the compounds disrupt DNA replication and lead to bacterial cell death. nih.gov Furthermore, some 1,8-naphthyridine derivatives have been reported to inhibit efflux pumps, which are a major mechanism of bacterial resistance to fluoroquinolones. mdpi.com

Table 1: Synergistic Activity of 1,8-Naphthyridine Derivative (1,8-NA) with Fluoroquinolones against Multi-Drug Resistant E. coli 06

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with 1,8-NA (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Ofloxacin | 32 | 4 | 8 |

| Lomefloxacin | 16 | 2 | 8 |

Data sourced from a study on the antibiotic-modulating activity of 1,8-naphthyridine derivatives. nih.gov

Antiviral Research (e.g., Anti-HIV, Anti-Ebola)

The structural framework of naphthyridine is a key component in a variety of compounds exhibiting potent antiviral activities. researchgate.net Research has specifically highlighted the potential of 8-hydroxy- nih.govnih.govnaphthyridine derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov One such naphthyridine compound was found to inhibit the strand transfer step of integration with an IC50 of 10 nM and effectively stopped the spread of HIV-1 infection in cell cultures at a concentration of 0.39 µM. nih.gov This compound also demonstrated a favorable pharmacokinetic profile in animal studies. nih.gov

The antiviral applications of compounds with similar heterocyclic structures are not limited to HIV. mdpi.comijpsr.com For instance, two compounds were identified from a chemical library that could disrupt the interaction between the Ebola virus (EBOV) protein VP35IID and host proteins, thereby inhibiting EBOV infection in cell cultures. mdpi.com These compounds also showed efficacy against the measles virus, suggesting a broad-spectrum antiviral potential that may work by restoring intrinsic immunity rather than through interferon induction. mdpi.com While not directly this compound, these findings underscore the promise of related heterocyclic scaffolds in the development of novel antiviral therapies. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Research

Derivatives of naphthyridine have been investigated for their potential to modulate the immune system and reduce inflammation. researchgate.netnih.gov Certain synthesized 1,6-naphthyridines have demonstrated significant anti-inflammatory properties in vitro. researchgate.net For example, one compound, referred to as 3e in a study, showed excellent anti-inflammatory activity, with a percentage inhibition of 81.24% in a membrane stabilization assay, which was comparable to the standard drug diclofenac. researchgate.net

The anti-inflammatory mechanism of related compounds, such as Lawsone (2-hydroxy-1,4-naphthoquinone), has been attributed to the downregulation of pro-inflammatory markers. frontiersin.org Studies on Lawsone in animal models of rheumatoid arthritis revealed a reduction in the expression of TNF-α, IL-1β, IL-6, and NF-κB. frontiersin.org Similarly, certain 1,8-naphthyridine derivatives have been evaluated for their ability to downregulate pro-inflammatory cytokines. nih.gov This body of research suggests that the naphthyridine core can serve as a template for designing new anti-inflammatory and immunomodulatory agents. nih.govfrontiersin.org

Neurological and Central Nervous System (CNS) Research

The search for effective treatments for Alzheimer's disease (AD) has led researchers to explore various molecular targets, including phosphodiesterase 5 (PDE5). nih.govnih.govniagads.org Inhibition of PDE5 can enhance the cGMP signaling pathway, which is involved in learning and memory processes. nih.gov Novel 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues have been identified as potent PDE5 inhibitors. nih.gov

One particular naphthyridine derivative, compound 6c, exhibited exceptionally high inhibitory activity in the picomolar range (IC50 = 0.056 nM for PDE5). nih.govnih.gov This compound also showed improved water solubility compared to earlier quinoline-based inhibitors, a desirable property for a potential drug candidate. nih.govnih.gov The development of such potent and selective PDE5 inhibitors from the naphthyridine scaffold represents a promising strategy for the therapeutic intervention of Alzheimer's disease. nih.govplos.org Further research into benzo[b] nih.govnih.govnaphthyridine derivatives has also identified compounds with inhibitory activity against monoamine oxidase B (MAO-B), another important target in neurodegenerative diseases. mdpi.com

Table 2: PDE5 Inhibitory Activity of Naphthyridine Derivatives

| Compound | Scaffold Type | PDE5 IC50 (nM) |

|---|---|---|

| Compound 1 | Quinline | 0.270 |

| Compound 6c | Naphthyridine | 0.056 |

Data sourced from a study on novel PDE5 inhibitors for the treatment of Alzheimer's disease. nih.gov

The therapeutic potential of naphthyridine derivatives extends to other CNS disorders, including epilepsy and depression. nih.gov Studies on related heterocyclic structures, such as pyrazolo[3,4-c]-2,7-naphthyridines, have revealed significant anticonvulsant and psychotropic activities. nih.gov In preclinical models, certain derivatives demonstrated greater anticonvulsant activity against pentylenetetrazole-induced seizures than the reference drug ethosuximide. nih.gov

Docking studies have suggested that the anticonvulsant effects of these compounds may be mediated through their interaction with GABA-A and 5-HT1A receptors. nih.gov While research on naphthoquinone derivatives has also shown anticonvulsant and antidepressant properties, the exploration of this compound derivatives in this specific context remains an area for further investigation. nih.gov The existing findings for structurally similar compounds provide a strong rationale for exploring the anticonvulsant and antidepressant potential within the 1,6-naphthyridine class. nih.gov

Antimalarial Activity

Derivatives of the 1,6-naphthyridine scaffold have shown significant promise as antimalarial agents, with various analogues demonstrating potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One area of research has focused on creating isomers of existing antimalarial drugs. For instance, a series of ten isomeric analogues of amodiaquine (B18356) were synthesized and tested against both chloroquine-resistant (K1) and sensitive (HB3) strains of P. falciparum. Among these, isoquine (B1199177), a direct isomer of amodiaquine, displayed potent in vitro antimalarial activity, with an IC₅₀ value of 6.01 nM against the K1 strain. researchgate.net This potent in vitro activity was successfully translated into in vivo models, where isoquine showed excellent oral efficacy. researchgate.net

Another successful approach involves the development of complex tricyclic benzo[h] rhhz.netresearchgate.netnaphthyridin-2(1H)-ones, known as Torins. nih.gov Torin 2 was identified as a powerful antimalarial agent effective against multiple stages of the Plasmodium life cycle. nih.gov In a screening of numerous biologically active compounds, Torin 2 exhibited an EC₅₀ of 8 nM against stages III-V gametocytes, which are responsible for transmission of the parasite. nih.gov Importantly, this gametocytocidal activity was found to be independent of its known activity as an mTOR inhibitor. nih.gov In a mouse malaria transmission model, Torin 2 completely inhibited the formation of oocysts in mosquitoes, highlighting its potential to block malaria transmission. nih.gov Structure-activity relationship (SAR) studies on Torin 2 analogues revealed that a 6-amino-3-pyridyl group at the R¹ position was optimal for gametocytocidal activity. nih.gov

The table below summarizes the antimalarial activity of selected 1,6-naphthyridine derivatives.

| Compound/Derivative | Target/Strain | Activity Metric | Result |

| Isoquine (Amodiaquine Isomer) | P. falciparum (K1, Chloroquine-resistant) | IC₅₀ | 6.01 nM researchgate.net |

| P. yoelii (NS) | ED₅₀ (oral) | 1.6 - 3.7 mg/kg researchgate.net | |

| Torin 2 | P. falciparum (Stages III-V gametocytes) | EC₅₀ | 8 nM nih.gov |

Other Pharmacological Activities

Beyond their antimalarial potential, 1,6-naphthyridine derivatives have been explored for a range of other pharmacological applications. The versatility of this scaffold allows for its functionalization to target various biological receptors and pathways. researchgate.net

The 1,6-naphthyridine nucleus is associated with antioxidant activity. researchgate.net A study involving the synthesis of functionalized 1,6-naphthyridines evaluated their antioxidant potential using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net This assay is a standard method for evaluating the ability of compounds to act as free radical scavengers. The investigation confirmed the antioxidant capabilities of the synthesized derivatives. researchgate.netresearchgate.net While many naphthyridine isomers, such as 1,8-naphthyridine, have been studied for antioxidant effects, the 1,6-isomer is also recognized for this property. nih.govnih.gov

The 1,6-naphthyridine framework is a key feature in compounds designed for cardiovascular applications, particularly as antihypertensive agents. researchgate.net A review of 1,6-naphthyridin-2(1H)-ones with a single bond between the C3 and C4 positions revealed that their most significant biological application is within the cardiovascular system. nih.gov These compounds are frequently indexed as antihypertensives and angiotensin II receptor antagonists, indicating their potential role in managing high blood pressure and related cardiovascular conditions. nih.gov

The broad pharmacological profile of naphthyridine derivatives includes potential gastric antisecretory and bronchodilator effects. nih.gov The 1,6-naphthyridine scaffold, in particular, has been identified as possessing bronchodilator properties. researchgate.net While the broader class of naphthyridines has been investigated for gastric antisecretory activity, specific detailed research on 1,6-naphthyridine derivatives in this context is less prominent in the reviewed literature. nih.govnih.gov

The naphthyridine chemical structure has been utilized in the development of pesticides. nih.gov While the general class of naphthyridine derivatives has been reported to possess insecticidal activity, much of the specific research has focused on the 1,8-naphthyridine isomer. researchgate.netresearchgate.net For example, novel 1,8-naphthyridine derivatives were synthesized by combining the NAP scaffold with a neonicotinoid core structure. rhhz.net These compounds demonstrated excellent insecticidal activity against cowpea aphids (Aphis craccivora), with LC₅₀ values as low as 0.011 mmol/L. rhhz.net This research indicates that the broader naphthyridine framework can serve as a valuable scaffold for modification in the development of new insecticides. rhhz.net

Structure Activity Relationship Sar Studies of Methyl 1,6 Naphthyridine 2 Carboxylate Analogues

Impact of Substitutions on the 1,6-Naphthyridine (B1220473) Core

Chemical modifications to the core 1,6-naphthyridine ring system are a primary strategy for modulating pharmacological activity. nih.gov The introduction of different functional groups at various positions can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

Role of the Ester Group at C-2 on Biological Interaction

The ester group at the C-2 position, as seen in methyl 1,6-naphthyridine-2-carboxylate (B15496515), is a critical functional handle that plays a significant role in both synthesis and biological activity. While many final drug candidates feature an amide or other functionalities at this position, the ester is a common starting point or intermediate. researchgate.net

In many synthetic pathways, the C-2 ester is converted into a carboxylic acid, which is then coupled with various amines to produce a library of C-2 carboxamide derivatives. This approach highlights the ester's role as a versatile precursor for creating diverse analogues. tandfonline.comnih.gov Furthermore, in a biological context, an ester group can function as a prodrug. It can be hydrolyzed in vivo by esterase enzymes to release the corresponding carboxylic acid, which may be the active form of the molecule. This strategy can be employed to improve properties like cell permeability. However, this can also lead to metabolic instability. researchgate.net The replacement of the ester with more stable bioisosteres, such as an oxazole (B20620), has been shown in some molecular series to maintain biological activity while improving stability against esterases. researchgate.net

Influence of Alkyl and Aryl Substituents at Specific Positions (e.g., C-3, C-4, C-5, C-7, C-8)

The substitution pattern across the naphthyridine ring is a key determinant of biological effect. Studies on various 1,6- and 1,8-naphthyridine (B1210474) derivatives have provided detailed insights into the influence of alkyl and aryl groups.

C-2 Position : In a series of cytotoxic naphthyridine derivatives, replacing smaller groups at the C-2 position with a bulky naphthyl ring led to a significant increase in potency against several human cancer cell lines. nih.gov

C-5, C-6, and C-7 Positions : The placement of methyl groups has been shown to be critical for cytotoxic activity. In one study, methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov For instance, a compound with both a C-7 methyl group and a C-2 naphthyl ring showed the most potent activity against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov Conversely, compounds with two methyl groups at both the C-5 and C-7 positions were found to be substantially less active. nih.gov

C-8 Position : The introduction of an acceptor substituent at the C-8 position of a benzo[b] nih.govtandfonline.comnaphthyridine scaffold was found to activate the molecule for further reactions, indicating the electronic influence of substituents at this position. mdpi.com

The following table summarizes the impact of specific substitutions on the cytotoxic activity of naphthyridine analogues against the HeLa human cervical cancer cell line.

Table 1: Effect of Substituents on Cytotoxic Activity (HeLa Cells)

| Compound ID | C-2 Substituent | C-5/C-6/C-7 Methylation | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Colchicine | - | - | 2.5 µM | nih.gov |

| Compound 5 | 3',4'-Dimethoxy Phenyl | C-6 Me | 2.2 µM | nih.gov |

| Compound 10 | 2',4'-Dimethoxy Phenyl | C-6 Me | 1.8 µM | nih.gov |

| Compound 14 | Naphthyl | C-6 Me | 2.6 µM | nih.gov |

| Compound 15 | Naphthyl | C-5 Me, C-7 Me | 2.3 µM | nih.gov |

| Compound 16 | Naphthyl | C-7 Me | 0.71 µM | nih.gov |

Effect of Halogenation (e.g., Fluorine, Bromine) on Efficacy and Selectivity

Halogenation is a widely used strategy in medicinal chemistry to modulate a drug's electronic properties, lipophilicity, and metabolic stability. In the context of naphthyridine derivatives, the introduction of halogens has yielded mixed but significant results.

Fluorine : The replacement of hydrogen with fluorine is a common tactic. However, studies on 1,8-naphthyridine-3-carboxamide derivatives showed that halogen groups like fluorine and chlorine at the C-6 and C-7 positions significantly reduced aqueous solubility and permeability. tandfonline.com This highlights a potential trade-off where increased potency might be offset by poorer pharmacokinetic properties. tandfonline.com

Chlorine : In a series of 1,8-naphthyridine derivatives, introducing a 5-chloro or 5-trifluoromethyl group decreased cytotoxic activity by 5- to 10-fold compared to the unsubstituted analogue.

Bromine : In some series of 1,8-naphthyridinone derivatives, bromination of the naphthyridine skeleton was found to enhance antibacterial activity.

Importance of Nitrogen Atom Position and Heteroatom Fusion

The term naphthyridine refers to a family of six isomers, each a diazanaphthalene, with the specific arrangement of the two nitrogen atoms defining the core's geometry and electronic distribution. nih.govmdpi.com The 1,6-naphthyridine scaffold is one such isomer that has proven to be a valuable template for drug discovery. nih.gov The positions of the nitrogen atoms influence the molecule's ability to form hydrogen bonds and interact with biological targets.

Fusing additional rings to the 1,6-naphthyridine core creates expanded polycyclic systems with distinct biological profiles. For example, benzo[b] nih.govtandfonline.comnaphthyridine derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors and have shown antiproliferative and cytotoxic activities. mdpi.com Further complexity, such as in the case of 1H-imidazo[4,5-h] nih.govtandfonline.comnaphthyridin-2(3H)-one, creates a tricyclic core that has been identified as essential for potent c-Met kinase inhibition.

Modifications to the Carboxylate Methyl Group and Their Pharmacological Consequences

The methyl group of the C-2 carboxylate is a point of modification for optimizing a molecule's pharmacokinetic profile. Esters, particularly methyl and ethyl esters, are susceptible to hydrolysis by esterase enzymes in the body. researchgate.net While this can be a useful prodrug strategy, it can also lead to rapid metabolism and clearance. tandfonline.comresearchgate.net Therefore, replacing the methyl ester with other groups is a common strategy to improve metabolic stability and fine-tune activity. researchgate.net

Common bioisosteric replacements for a methyl ester and their expected consequences include:

Other Alkyl Esters (e.g., ethyl, propyl) : Modifying the alkyl chain length can alter lipophilicity and the rate of enzymatic hydrolysis. This can be a straightforward way to adjust the pharmacokinetic profile.

Amides : Replacing the ester oxygen with a nitrogen atom to form an amide creates a more metabolically stable group that is less susceptible to hydrolysis. Amides also introduce an additional hydrogen bond donor (for primary/secondary amides), which can lead to new interactions with the biological target. nih.gov

Heterocyclic Rings (e.g., Oxazole, Oxadiazole) : Five-membered aromatic heterocycles are frequently used as stable, non-hydrolyzable mimics of the ester group. researchgate.net In one reported case, replacing an ethyl ester with an oxazole moiety resulted in a compound that was metabolically stable to esterases and showed increased inhibitory potency. researchgate.net These rings can maintain similar spatial and electronic properties to the ester while eliminating the liability of hydrolysis.

Chirality and Stereochemical Effects on Biological Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have vastly different biological activities, as they interact differently with chiral biological targets like proteins and enzymes.

In the development of naphthyridine-based agents, stereochemistry plays a crucial role. The introduction of chiral centers or axes of chirality can lead to significant differences in potency between stereoisomers.